1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine
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Overview
Description
1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with benzenesulfonyl, bromine, and bromomethyl groups. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group. Subsequent bromination reactions can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine and bromomethyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LAH) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfides.
Scientific Research Applications
1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine is largely dependent on its interaction with biological targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol share the pyrrolidine scaffold but differ in their substituents and biological activities.
Benzenesulfonyl Derivatives: Compounds like benzenesulfonyl chloride and benzenesulfonamide have similar functional groups but differ in their overall structure and reactivity.
Uniqueness: 1-(Benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and bromomethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
62035-73-8 |
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Molecular Formula |
C11H13Br2NO2S |
Molecular Weight |
383.10 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-(bromomethyl)pyrrolidine |
InChI |
InChI=1S/C11H13Br2NO2S/c12-7-10-6-9(13)8-14(10)17(15,16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
GHPOXGYJAHMMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CBr)S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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